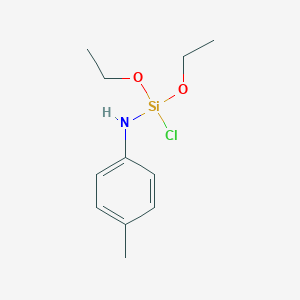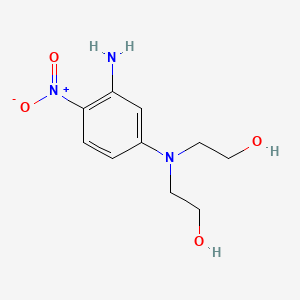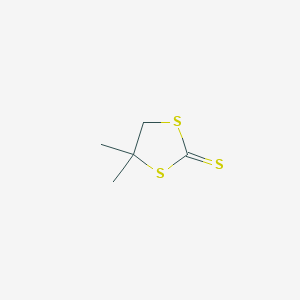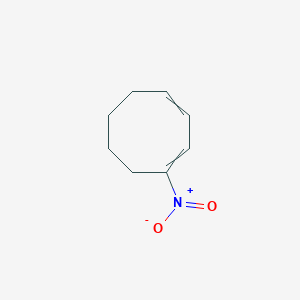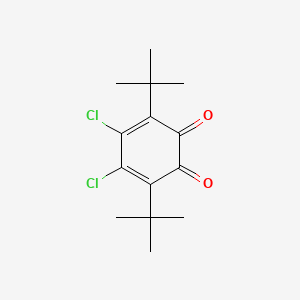![molecular formula C17H24N2O3 B14321195 {2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid CAS No. 106002-34-0](/img/structure/B14321195.png)
{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of an oxane ring, an ethyl group, and a hydrazinylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid typically involves the reaction of 2-ethylphenylhydrazine with an appropriate oxane derivative under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
化学反应分析
Types of Reactions
{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield hydrazine derivatives, and substitution reactions may yield various substituted products.
科学研究应用
{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of {2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- {2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}propanoic acid
- {2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}butanoic acid
Uniqueness
{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid is unique due to its specific structural features, such as the presence of an oxane ring and a hydrazinylidene moiety. These features contribute to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
106002-34-0 |
|---|---|
分子式 |
C17H24N2O3 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
2-[2-ethyl-3-[(2-ethylphenyl)hydrazinylidene]oxan-2-yl]acetic acid |
InChI |
InChI=1S/C17H24N2O3/c1-3-13-8-5-6-9-14(13)18-19-15-10-7-11-22-17(15,4-2)12-16(20)21/h5-6,8-9,18H,3-4,7,10-12H2,1-2H3,(H,20,21) |
InChI 键 |
HKEYIVGEEULYIQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NN=C2CCCOC2(CC)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


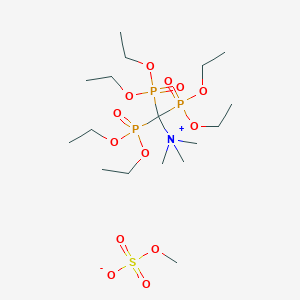
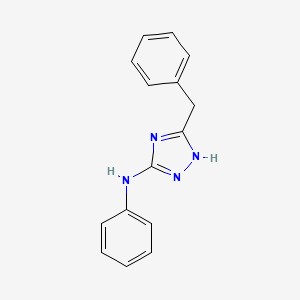
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
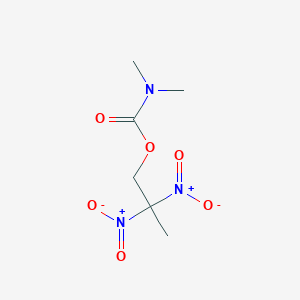
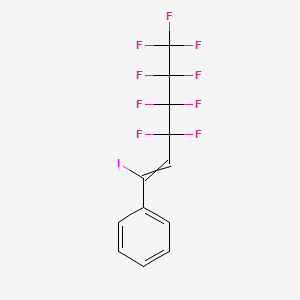
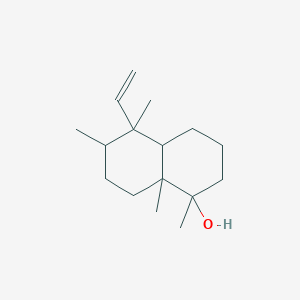
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
